Z-Gly-Gly-Arg-AFC
Description
Properties
Molecular Formula |
C28H30F3N7O7 |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1 |
InChI Key |
TWNJYUWAKBTEJI-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg-AFC involves the coupling of Nα-benzyloxycarbonyl-glycyl-glycyl-arginine with 7-amino-4-methylcoumarin. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Arg-AFC primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and 4-methylcoumarin results in the release of a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include thrombin, plasminogen activators, and other proteolytic enzymes. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence at a specific wavelength, allowing for the quantification of enzyme activity .
Scientific Research Applications
Z-Gly-Gly-Arg-AMC hydrochloride, derived from glycine, arginine, and 7-amino-4-methylcoumarin (AMC), is a synthetic peptide and fluorogenic substrate widely used in enzyme assays. The "Z" (benzyloxycarbonyl) group stabilizes the peptide during synthesis and enzymatic reactions. When proteolytic enzymes hydrolyze Z-Gly-Gly-Arg-AMC, the bond between arginine and glycine cleaves, releasing AMC, which researchers can detect through fluorescence.
Scientific Research Applications
Z-Gly-Gly-Arg-AMC hydrochloride has diverse applications in scientific research. It serves as a substrate for measuring protease activity, particularly trypsin, thrombin, urokinase, and tissue-type plasminogen activator .
Enzyme Activity Assays
The compound is utilized as a substrate for protease activity measurement. Researchers monitor enzyme activity by measuring the fluorescence resulting from the release of AMC.
Thrombin Activity Assays Z-Gly-Gly-Arg-AMC is suitable for thrombin activity assays . For instance, researchers have validated a thrombin activity assay based on the cleavage of Z-Gly-Gly-Arg-AMC to optimize signal and preserve a linear response of fluorescent product formation . The substrate is also used in the calibrated automated thrombogram (CAT) to determine hyper- and hypocoagulability .
Trypsin Activity Assays Z-Gly-Gly-Arg-AMC can determine the tryptic activity of proteasomes . Studies have also used it to measure trypsin-like activity levels of microorganisms .
Urokinase and Plasminogen Activator Assays Z-Gly-Gly-Arg-AMC is a substrate in direct fluorometric assays of urokinase and tissue-type plasminogen activator . It is also a fluorogenic substrate for urokinase, trypsin, thrombin, and tissue-type plasminogen .
Hypercoagulability Studies
Z-Gly-Gly-Arg-AMC is used to study hypercoagulability in diabetic patients . It has been used in mechanistic investigations to test the hypothesis that the hyperglycemic byproduct methylglyoxal impairs anticoagulant activity .
Periodontal Research
Studies have demonstrated the use of Z-Gly-Gly-Arg-AFC to assay trypsin-like activity in gingival crevicular fluid eluates. The levels of enzyme activity showed a positive correlation with probing attachment loss and bone loss, suggesting its diagnostic potential in evaluating periodontal conditions .
Mechanism of Action
Z-Gly-Gly-Arg-AFC exerts its effects through the specific cleavage of its peptide bond by proteolytic enzymes. The molecular target of this compound is the active site of these enzymes, where the hydrolysis reaction occurs. The cleavage results in the release of 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured to determine the activity of the enzyme and to study the kinetics of the reaction .
Comparison with Similar Compounds
Comparison with Similar Fluorogenic Substrates
Structural and Functional Differences
The table below compares Z-Gly-Gly-Arg-AFC with key analogs:
*AMC (7-amino-4-methylcoumarin) has λex ~354 nm, λem ~442 nm.
Key Observations:
Enzymatic Efficiency and Selectivity
Studies in periodontal disease models demonstrated that this compound hydrolysis correlates with probing attachment loss (r=0.72) and bone loss (r=0.65), outperforming elastase-specific substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AFC) in diagnostic relevance .
In contrast, Z-Gly-Gly-Arg-AMC showed 30% lower sensitivity in thrombin assays due to AMC's shorter emission wavelength .
Q & A
Q. What is the structural and functional role of the AFC fluorophore in Z-Gly-Gly-Arg-AFC for protease assays?
this compound is a fluorogenic substrate where the AFC (7-amino-4-trifluoromethylcoumarin) group acts as a leaving group. Upon enzymatic cleavage (e.g., by trypsin-like proteases), AFC releases a fluorescent signal proportional to enzyme activity. The trifluoromethyl group enhances fluorescence quantum yield, enabling high sensitivity in kinetic assays. Researchers should validate substrate specificity using negative controls (e.g., protease inhibitors) and calibrate fluorescence readers with AFC standards .
Q. How can researchers optimize buffer conditions for this compound-based assays to minimize background noise?
Buffer optimization involves testing pH (6.5–8.5), ionic strength (50–150 mM NaCl), and additives (e.g., Ca²⁺ for metalloproteases). For example, Tris-HCl buffers at pH 7.4 with 0.01% Tween-20 reduce nonspecific adsorption. Pre-incubate substrates at assay temperature to stabilize baseline fluorescence. Include a "no-enzyme" control to quantify auto-hydrolysis rates .
Q. What are the critical steps for validating this compound as a substrate in novel protease studies?
- Specificity: Compare cleavage rates with known substrates (e.g., Z-Gly-Pro-Arg-AFC for thrombin).
- Linearity: Confirm fluorescence intensity correlates linearly with enzyme concentration (R² > 0.98).
- Inhibition: Use selective inhibitors (e.g., PMSF for serine proteases) to verify signal suppression. Document deviations from established protocols and recalibrate instruments post-validation .
Advanced Research Questions
Q. How should researchers resolve contradictory kinetic data (e.g., Km discrepancies) when using this compound across studies?
Discrepancies may arise from enzyme purity, substrate lot variability, or assay conditions. To address this:
- Replicate experiments with freshly prepared substrates and standardized buffers.
- Perform Michaelis-Menten analysis under identical conditions (temperature, pH, ionic strength).
- Cross-validate with orthogonal methods (e.g., HPLC for cleavage product quantification). Publish raw data and methodological details to enable cross-study comparisons .
Q. What computational tools can predict this compound interactions with non-canonical proteases?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model substrate-enzyme interactions. Prioritize proteases with conserved catalytic triads (e.g., Ser-His-Asp for serine proteases). Validate predictions with mutagenesis (e.g., alanine scanning of active-site residues) and kinetic assays. Use PyMOL for structural visualization of binding pockets .
Q. How can this compound be adapted for real-time monitoring of protease activity in 3D cell cultures?
- Hydrogel embedding: Incorporate substrate into Matrigel or collagen matrices at 10–50 µM.
- Imaging: Use confocal microscopy with excitation/emission at 380/500 nm.
- Controls: Include protease-knockout cell lines or inhibitor-treated samples. Note: Diffusion kinetics in 3D systems may require longer incubation times than 2D assays .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing time-dependent fluorescence data from this compound assays?
- Nonlinear regression: Fit progress curves to the Michaelis-Menten equation using GraphPad Prism.
- Error propagation: Calculate SD from triplicate technical and biological replicates.
- Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points. Report both initial velocity (V₀) and steady-state parameters (kcat/Km) .
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- QC testing: Verify purity (>95%) via HPLC and mass spectrometry.
- Storage: Lyophilize aliquots at −80°C to prevent hydrolysis.
- Normalization: Adjust substrate concentrations based on molar extinction coefficients (ε₃₈₀ = 12,500 M⁻¹cm⁻¹). Disclose batch numbers in publications to enhance reproducibility .
Cross-Disciplinary Applications
Q. Can this compound be used to study protease signaling in neurological diseases (e.g., Alzheimer’s)?
Yes, but with caveats:
Q. What are the limitations of this compound in high-throughput screening (HTS) for drug discovery?
- Photobleaching: Limit exposure to UV light; use plate readers with rapid scanning modes.
- Cost: Compare with colorimetric substrates (e.g., Z-Gly-Gly-Arg-pNA) for budget optimization.
- False positives: Pre-screen compound libraries for intrinsic fluorescence at 500 nm.
Validate hits with orthogonal assays (e.g., FRET-based substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
